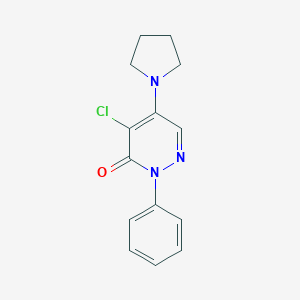![molecular formula C15H16FNO B274410 1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)
1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine, commonly known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of compounds called phenethylamines, which are known for their psychoactive properties. However, F13714 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
作用機序
F13714 exerts its therapeutic effects by binding to and activating the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, oxidative stress, and inflammation. Activation of the sigma-1 receptor by F13714 leads to the release of neurotrophic factors, which promote neuronal survival and growth. Furthermore, F13714 has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
F13714 has been found to have several biochemical and physiological effects, including the modulation of oxidative stress and inflammation in the brain. Furthermore, F13714 has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. F13714 has also been found to modulate the activity of various neurotransmitter systems, leading to improvements in mood and cognitive function.
実験室実験の利点と制限
F13714 has several advantages for use in lab experiments, including its high purity and yield, making it suitable for various research applications. Furthermore, F13714 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, F13714 has some limitations, including its relatively short half-life, which may limit its therapeutic efficacy in vivo. Furthermore, F13714 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.
将来の方向性
There are several future directions for research on F13714, including further studies on its mechanism of action and its potential therapeutic applications in various neurological disorders. Furthermore, the development of novel formulations and delivery systems for F13714 may enhance its therapeutic efficacy and reduce its limitations. Finally, further studies on the safety and efficacy of F13714 in human subjects are needed to determine its potential as a therapeutic agent in clinical settings.
合成法
The synthesis of F13714 involves several steps, starting with the reaction of 2-fluorobenzyl bromide with phenol to form 3-(2-fluorobenzyl)phenol. This intermediate is then reacted with N-methylmethanamine in the presence of a catalyst to form the final product, F13714. The synthesis of F13714 has been optimized to yield high purity and yield, making it suitable for various research applications.
科学的研究の応用
F13714 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In preclinical studies, F13714 has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, F13714 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
分子式 |
C15H16FNO |
|---|---|
分子量 |
245.29 g/mol |
IUPAC名 |
1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H16FNO/c1-17-10-12-5-4-7-14(9-12)18-11-13-6-2-3-8-15(13)16/h2-9,17H,10-11H2,1H3 |
InChIキー |
ACLKXRCNQFOTLN-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
正規SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)






![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)